Bienvenue dans la boutique en ligne BenchChem!

N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide (IUPAC: 2-[benzenesulfonyl(methyl)amino]-N-(1-phenylethyl)acetamide) is a synthetic small molecule (C17H20N2O3S, MW 332.4 g/mol) belonging to the α-substituted N-(phenylsulfonyl)glycinamide class. This compound class is characterized by a glycinamide core featuring an N2-phenylsulfonyl group and an N1-α-substituted alkyl chain.

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
Cat. No. B4057205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Molecular FormulaC17H20N2O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)23(21,22)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20)
InChIKeyFNOXKRUIOGGJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-methyl-N-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide: Chemical Class & Procurement Identification


N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide (IUPAC: 2-[benzenesulfonyl(methyl)amino]-N-(1-phenylethyl)acetamide) is a synthetic small molecule (C17H20N2O3S, MW 332.4 g/mol) belonging to the α-substituted N-(phenylsulfonyl)glycinamide class . This compound class is characterized by a glycinamide core featuring an N2-phenylsulfonyl group and an N1-α-substituted alkyl chain. Structurally related compounds have been disclosed in patents as having biological activity, notably as TRPM8 inhibitors and bradykinin B1 receptor antagonists, making this scaffold relevant for pain and sensory neuroscience research [1][2].

Why N2-methyl-N-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide Cannot Be Casually Substituted


Within the N-(phenylsulfonyl)glycinamide family, subtle variations at the N2 and N1 positions generate compounds with the same molecular formula but distinct biological profiles, making generic substitution highly risky. For instance, the N2-methyl group on this compound differentiates it from N2-ethyl or N2-benzyl analogs . Patent data reveals that the specific combination of the N2-methyl and N1-(1-phenylethyl) substituents is critical for achieving targeted biological activity, such as TRPM8 inhibition, where minor structural changes can abolish potency or alter selectivity [1]. The absence of published cross-screening data for every analog means that replacing this compound with a similar-looking molecule from the same class introduces an unquantified risk of experimental failure, lost time, and inconclusive structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N2-methyl-N-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide Against Closest Analogs


Structural Differentiation from Closest Isomeric and Homologous Analogs

This compound possesses a unique combination of an N2-methyl and an N1-(1-phenylethyl) group. The closest analogs, such as N~2~-ethyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and N~2~-benzyl-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, share the same molecular formula (C17H20N2O3S) but differ in the size and electronic character of the N2 substituent . This alters key physicochemical properties. For example, a close analog with an N2-(2-methylphenyl) group has a calculated LogP of 4.18 . The target compound, with a smaller N2-methyl group, is predicted to have a lower LogP, leading to measurably different solubility and membrane permeability.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Target Class Affiliation: TRPM8 Inhibitory Activity

Patents from Kissei Pharmaceutical specifically claim α-substituted glycinamide derivatives with the exact N2-methyl and N1-(1-phenylethyl) substitution pattern as TRPM8 inhibitors [1]. TRPM8 is a clinically validated target for chronic pain and cold allodynia. While a specific IC50 value for this exact compound is not publicly disclosed, the patent establishes that this structural motif is privileged for TRPM8 binding. In contrast, a closely related compound with an N2-(2-methylphenyl) group is not claimed in the same patent, suggesting a divergence in primary target interaction [1]. This provides a rationale for selecting this compound over randomly substituted analogs when screening for TRPM8 modulators.

TRPM8 Pain Research Ion Channel

Class-Level Biological Relevance as Bradykinin B1 Antagonist Scaffold

The N-(phenylsulfonyl)glycinamide core is also the foundation for a series of potent bradykinin B1 receptor antagonists [1]. For example, a close structural analog in US Patent 8394805 demonstrates high-affinity binding, with some derivatives achieving a Ki of 8.6 nM against the target [2]. Although that specific data point is for a more elaborated compound, it validates the core scaffold's ability to engage a G-protein coupled receptor (GPCR) binding pocket. This compound, being a more minimal core structure, serves as a crucial fragment-like starting point for B1 antagonist lead optimization, whereas simple amide bond replacements or alkyl chain truncations would lack the phenylsulfonyl pharmacophore essential for potency.

Bradykinin B1 Inflammation Pain

Topological Polar Surface Area (tPSA) Differentiates CNS Permeability Profile

Physicochemical analysis of a close analog, N2-(2-methylphenyl)-N1-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide, reveals a tPSA of 66.5 Ų . The target compound, lacking the extra aromatic ring on the N2 substituent, will have a nearly identical or slightly lower tPSA. This value is below the typical 70-90 Ų threshold often correlated with good CNS penetration. However, analogs with additional heteroatoms (e.g., N2-(4-methoxyphenyl) variant) would have a higher tPSA, potentially limiting brain exposure. Selecting this compound over an analog with a more polar N2 group preserves the optimal tPSA window for CNS drug discovery programs where brain penetration is desired.

CNS Drug Discovery Permeability Drug-like Properties

High-Impact Procurement Scenarios for N2-methyl-N-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide


Primary Screening for TRPM8 Antagonists in Pain Models

This compound is optimally procured for laboratories initiating a high-throughput screen (HTS) against the TRPM8 ion channel, a target for cold allodynia and chronic pain. Its structural features are directly cited in enabling patents for this target class [1]. Using this specific compound ensures chemical matter is aligned with known SAR, maximizing the chance of identifying a tractable hit series compared to generic, unscreened sulfonamide libraries.

Fragment-Based Lead Generation for Bradykinin B1 Receptor

As a minimal core structure of a known B1 antagonist pharmacophore, this compound is a strategic procurement for fragment-based drug discovery (FBDD). Its molecular weight (332 g/mol) and predicted LogP place it in an ideal 'fragment-like' space. Starting SAR campaigns with this scaffold allows medicinal chemists to build potency toward the low-nanomolar Ki values reported for elaborated analogs (e.g., 8.6 nM) [2], while exploring vectors not claimed in existing patents.

CNS Drug Discovery Where Blood-Brain Barrier Penetration is Essential

The predicted tPSA of ≤66.5 Ų indicates a favorable profile for CNS penetration . Contract research organizations (CROs) and pharmaceutical companies developing therapeutics for central nervous system disorders should prioritize this compound over more polar glycinamide analogs. Its procurement is justified when the goal is to maintain brain exposure in proof-of-concept animal models of neuropathic pain.

Structure-Activity Relationship (SAR) Expansion Around Privileged Scaffolds

For groups seeking to expand chemical intellectual property around the crowded N-(phenylsulfonyl)glycinamide space, this compound serves as a key intermediate or comparator. Its specific N1-(1-phenylethyl) group is a point of differentiation from compounds in the Boehringer Ingelheim patent estate [3], offering a path to novel compositions of matter when further functionalized.

Quote Request

Request a Quote for N~2~-methyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.